Methyl 4-(3,5-dimethoxyphenyl)-2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3,5-dimethoxyphenyl)-2-fluorobenzoate is a chemical compound characterized by its molecular structure, which includes a fluorine atom, a methoxy group, and a benzoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3,5-dimethoxyphenyl)-2-fluorobenzoate typically involves a multi-step reaction process. One common method is the Friedel-Crafts acylation reaction, where 3,5-dimethoxybenzene is reacted with 2-fluorobenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to achieve higher yields and efficiency. The use of advanced catalysts and optimized reaction conditions can help in scaling up the synthesis process while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(3,5-dimethoxyphenyl)-2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be employed to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines and alcohols, along with strong bases like sodium hydride (NaH), are typically employed in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups, such as amides and esters.
Scientific Research Applications
Methyl 4-(3,5-dimethoxyphenyl)-2-fluorobenzoate has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be utilized in biological studies to investigate its effects on cellular processes and enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 4-(3,5-dimethoxyphenyl)-2-fluorobenzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 4-(3,5-dimethoxyphenyl)-2-fluorobenzoate can be compared with other similar compounds, such as:
Methyl 3,4-dimethoxybenzoate: Similar structure but lacks the fluorine atom.
Methyl 2-fluorobenzoate: Similar structure but lacks the dimethoxyphenyl group.
Methyl 4-(3,5-dimethoxyphenyl)benzoate: Similar structure but without the fluorine atom at the 2-position.
Properties
IUPAC Name |
methyl 4-(3,5-dimethoxyphenyl)-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO4/c1-19-12-6-11(7-13(9-12)20-2)10-4-5-14(15(17)8-10)16(18)21-3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMDDCXLUWIZTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=C(C=C2)C(=O)OC)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.